molecular formula C18H17N3O B2501040 N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide CAS No. 1355508-09-6

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide

Cat. No.: B2501040
CAS No.: 1355508-09-6
M. Wt: 291.354
InChI Key: NADNQTCHRVONAL-UHFFFAOYSA-N
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Description

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, a pyridinyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropane ring formation, followed by the introduction of the pyridinyl group, and finally the attachment of the cyano and methylphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyridinyl group can participate in hydrogen bonding and π-π interactions, which are important for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2-methylphenyl)methyl]-2-(pyridin-4-yl)cyclopropane-1-carboxamide
  • N-[cyano(2-methylphenyl)methyl]-2-(pyridin-2-yl)cyclopropane-1-carboxamide
  • N-[cyano(2-methylphenyl)methyl]-2-(quinolin-3-yl)cyclopropane-1-carboxamide

Uniqueness

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is unique due to the specific positioning of the pyridinyl group, which can significantly influence its chemical and biological properties. This positioning can affect the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-5-2-3-7-14(12)17(10-19)21-18(22)16-9-15(16)13-6-4-8-20-11-13/h2-8,11,15-17H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADNQTCHRVONAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2CC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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